Norletimol

説明

Contextualization of Norletimol within Schiff Base Chemistry

Schiff bases, also known as imines, are a class of organic compounds characterized by the presence of an azomethine group (R₂C=NR'). They are typically synthesized via the condensation reaction between a primary amine and an aldehyde or ketone epa.gov. This compound is a clear example of this, being synthesized through the condensation of salicylaldehyde (B1680747) (an aldehyde) and benzylamine (B48309) ( a primary amine) fishersci.ca. This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the imine bond epa.gov.

The formation of this compound from its precursors can be represented by the following general reaction scheme for Schiff base synthesis:

R₁R₂C=O + R₃NH₂ <=> R₁R₂C=NR₃ + H₂O

In the specific case of this compound:

Salicylaldehyde + Benzylamine <=> this compound + H₂O

This synthetic route is fundamental to understanding this compound's chemical identity and its relationship to other compounds within the Schiff base class fishersci.ca. The presence of both a phenolic hydroxyl group and an imine nitrogen atom gives this compound distinct chemical properties, allowing it to potentially engage in various reactions, including condensation, nucleophilic substitution, and reduction fishersci.ca.

Overview of Historical Academic Inquiry and Early Notions of Biological Relevance

Historical academic inquiry into this compound has explored various facets, including its chemical properties and potential interactions with biological systems. Early research indicated potential biological activities, leading to investigations in specific medical contexts fishersci.sefishersci.ca.

This compound was notably tested and evaluated by the National Cancer Institute (NCI) and the Cancer Chemotherapy National Service Center (NSC), receiving the NSC number 128931 fishersci.ca. This highlights early interest in its potential therapeutic applications.

Further historical research involved clinical trials investigating this compound as an antirheumatic agent in Iraq fishersci.se. Additionally, it was explored for its use in treating progressive myopia in children fishersci.se. These early studies, although not detailed here regarding outcomes or methodologies beyond their stated purpose, indicate a historical period where this compound was actively investigated for specific therapeutic effects.

Some studies have also suggested potential broader biological activities for this compound, including antimicrobial effects against certain bacterial strains, antioxidant properties, and possible neuroprotective effects fishersci.ca. While specific detailed data on the efficacy of these potential activities may be limited in readily available information, their mention in research highlights the range of biological interactions considered in early investigations of this compound fishersci.ca.

A specific data point from early research concerns the elimination of this compound in the human body. Studies indicated that the time taken for the elimination of 50% of a this compound dose in urine was approximately five hours fishersci.se. This pharmacokinetic information provides insight into the compound's metabolic fate during early investigations.

| Parameter | Value |

| Time for 50% Elimination in Urine (approx.) | 5 hours fishersci.se |

These historical investigations and noted potential activities formed the basis of early understanding regarding this compound's biological relevance within the academic and medical communities.

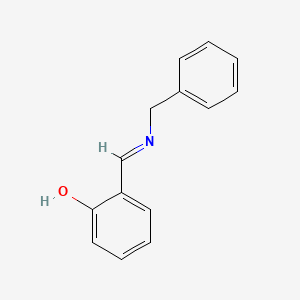

Structure

2D Structure

3D Structure

特性

CAS番号 |

886-08-8 |

|---|---|

分子式 |

C14H13NO |

分子量 |

211.26 g/mol |

IUPAC名 |

2-(benzyliminomethyl)phenol |

InChI |

InChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2 |

InChIキー |

LPSMMAHYAIVSQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN=CC2=CC=CC=C2O |

正規SMILES |

C1=CC=C(C=C1)CN=CC2=CC=CC=C2O |

他のCAS番号 |

129855-29-4 886-08-8 |

ピクトグラム |

Irritant |

同義語 |

alpha-benzylimino-o-cresol N-(2-hydroxyphenylmethylidine)benzylamine N-(o-hydroxyphenylmethylidine)benzylamine norletimol saddamine salicylidene benzylamine |

製品の起源 |

United States |

Synthetic Strategies and Advanced Methodologies for Norletimol

Classical Condensation Reactions for Norletimol Formation

The synthesis of this compound often employs classical condensation reactions, particularly involving salicylaldehyde (B1680747) and benzylamine (B48309). smolecule.com This approach leverages the reactivity of the carbonyl group in salicylaldehyde and the amine group in benzylamine to form an intermediate that is subsequently transformed into this compound.

Salicylaldehyde and Benzylamine Condensation Pathways

The reaction between salicylaldehyde and benzylamine typically proceeds via the formation of a Schiff base, also known as an imine. smolecule.comajrconline.orgresearchgate.netmasterorganicchemistry.com Salicylaldehyde (2-hydroxybenzaldehyde) reacts with benzylamine (phenylmethanamine) to form N-salicylidenebenzylamine (2-((benzylimino)methyl)phenol) as the imine intermediate. smolecule.comresearchgate.netresearchgate.net This condensation involves the removal of a water molecule. masterorganicchemistry.com

The imine intermediate, N-salicylidenebenzylamine, is structurally related to this compound but contains a C=N double bond instead of the desired C-N single bond and N-H bond present in the secondary amine of this compound. smolecule.com Therefore, a subsequent reduction step is required to convert the imine functionality into the secondary amine. This reductive amination pathway is a common method for synthesizing substituted amines. masterorganicchemistry.comorganic-chemistry.org

Optimization of Reaction Conditions and Yields

Optimization of the condensation reaction between salicylaldehyde and benzylamine, followed by the reduction of the imine, is crucial for achieving high yields of this compound. Factors influencing the imine formation include solvent, temperature, and reaction time. The condensation is often carried out in a solvent like methanol (B129727) at room temperature. unimi.it The water generated during the condensation can sometimes be removed to drive the equilibrium towards product formation. nih.gov

The subsequent reduction of the imine to the secondary amine can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. masterorganicchemistry.comorganic-chemistry.orgunimi.itchemijournal.com Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be employed, offering advantages in certain conditions, such as selectively reducing the iminium ion intermediate over the aldehyde. masterorganicchemistry.comorganic-chemistry.org

Detailed research findings on specific reaction conditions and their impact on yield can be summarized in data tables. For instance, studies have reported the synthesis of 2-benzylamino-phenols (this compound and its derivatives) with yields up to 95% using a procedure involving the reaction of the appropriate benzaldehyde (B42025) with 2-aminophenol (B121084) in methanol at room temperature, followed by reduction with NaBH₄ or NaBH(OAc)₃ at 0°C. unimi.it

| Reactants | Solvent | Temperature (°C) | Reducing Agent | Reported Yield (%) |

| Salicylaldehyde, Benzylamine | MeOH | RT then 0 | NaBH₄ or NaBH(OAc)₃ | Up to 95 unimi.it |

Another study reported a stepwise synthesis of benzoxazines, which involves the formation of an imine from salicylaldehyde and benzylamine, followed by reduction of the imine to a 2-(aminomethyl)phenol (B125469) derivative (this compound in the case of salicylaldehyde and benzylamine), with reported yields of the reduced product around 90%. chemijournal.com

Alternative Synthetic Approaches Utilizing Active Methylene (B1212753) Compounds

While the classical condensation-reduction route is prominent, alternative synthetic approaches to this compound and related structures have been explored. The direct amination of phenols or reactions involving modified precursors can offer different routes.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution reactions can potentially be utilized in the synthesis of this compound or its derivatives. Although this compound itself is a secondary amine attached to a phenol, related synthetic strategies involving nucleophilic attack on activated aromatic systems or benzylic positions could be relevant. For example, the synthesis of 2-benzyl-N-substituted anilines has been achieved through an imine condensation followed by an isoaromatization process. nih.govbeilstein-journals.org While this specific reaction involves anilines and cyclohexenones, the concept of forming a carbon-nitrogen bond through nucleophilic processes on a carbon adjacent to an aromatic ring is pertinent.

Another related area involves the synthesis of aminomethyl-phenols via reactions that could be considered to involve nucleophilic attack or substitution steps. google.com However, direct examples explicitly detailing the synthesis of this compound from active methylene compounds through nucleophilic substitution were not prominently found within the provided search results. The mention of active methylene compounds in the synthesis of this compound in one source smolecule.com suggests that approaches involving the reactivity of acidic methylene groups in the presence of appropriate electrophiles, potentially followed by further transformations, might exist, though specific detailed pathways were not elaborated.

Mechanistic Exploration of Novel Synthetic Routes

Mechanistic studies of novel synthetic routes to 2-benzylamino-phenols and related compounds shed light on potential alternative pathways beyond the simple condensation-reduction. For instance, research on the synthesis of oxazolo-phenoxazines from 2-benzylamino-phenols involves a cascade process initiated by oxidation, followed by dimerization and cyclization of an imine intermediate. unimi.itacs.orgresearchgate.net While this reaction starts from 2-benzylamino-phenols and modifies them, the mechanistic insights into oxidative coupling and cyclization reactions of these substrates could inform the design of novel synthetic strategies to construct the 2-benzylamino-phenol core.

Another area of mechanistic interest is the direct amination of phenols. Studies have explored reductive coupling of in situ generated cyclohexenones with amines, catalyzed by palladium, to form anilines. nih.govbeilstein-journals.org Although this compound is a 2-aminomethylphenol rather than an aniline, the investigation of direct amination methodologies for phenols could potentially be adapted or provide inspiration for new routes to this class of compounds.

Enzymatic oxidative polycondensation of 4-(benzylamino)phenol, an isomer of this compound, has also been studied, demonstrating that enzymatic catalysis can be employed for the formation of oligomeric structures involving the phenolic moiety. researchgate.netchemicalbook.comlookchem.com While this doesn't directly synthesize this compound, it illustrates the potential of enzymatic methods in manipulating aminophenol structures.

Advanced Purification and Isolation Techniques in this compound Synthesis

Following synthesis, the purification and isolation of this compound are critical steps to obtain the compound in high purity. Standard techniques in organic chemistry are typically employed.

Common purification methods for organic compounds like this compound include crystallization and chromatography. unimi.itchemijournal.commdpi.com Recrystallization can be effective for solid products, where the crude material is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities in the mother liquor. mdpi.com

Chromatographic techniques, such as flash chromatography, are widely used for the separation and purification of reaction mixtures. unimi.itmdpi.com Flash chromatography, often using a silica (B1680970) gel stationary phase and a gradient of solvents like hexane (B92381) and ethyl acetate, can effectively separate this compound from unreacted starting materials, byproducts, and other impurities. unimi.itmdpi.com

The choice of purification method depends on the scale of the synthesis, the nature and amount of impurities, and the desired purity of the final product. Effective purification is essential for accurate characterization and any subsequent applications of this compound.

| Technique | Description | Application in this compound Synthesis |

| Crystallization | Purification of solid compounds by selective crystallization. | Used for solid this compound or intermediates. mdpi.com |

| Flash Chromatography | Column chromatography using pressurized gas for faster separation. | Effective for separating this compound from reaction mixtures. unimi.itmdpi.com |

Application of Lyophilization Techniques in Solid Product Isolation

The isolation of solid products is a critical step in chemical synthesis, particularly for obtaining pure compounds for various applications. Lyophilization, also known as freeze-drying, is an advanced technique widely employed for this purpose, especially for heat-sensitive materials or to obtain products with specific solid-state properties google.comgoogleapis.comgoogle.comgoogle.com. The process involves freezing the substance, followed by removing the solvent (typically water) through sublimation under reduced pressure googleapis.comgoogle.com. This bypasses the liquid phase, which can help preserve the structural integrity of the solid and yield a highly porous product that can be easily reconstituted if necessary googleapis.com.

Lyophilization is a recognized method for obtaining solid materials from solutions in various chemical and pharmaceutical contexts google.comgoogle.com. While this compound is mentioned in lists of compounds that could potentially be prepared in lyophilizate form google.comgoogle.com, detailed research findings, specific protocols, or experimental data specifically describing the application of lyophilization techniques for the isolation of solid this compound were not found in the consulted literature.

The general process of lyophilization involves three main stages: freezing, primary drying (sublimation), and secondary drying (desorption) googleapis.comgoogle.com. The freezing step is crucial as it dictates the size and morphology of the ice crystals, which in turn affect the efficiency of the subsequent drying phases googleapis.com. Primary drying involves applying a vacuum and controlled heating to allow the frozen solvent to sublimate googleapis.comgoogle.com. Secondary drying removes residual unfrozen solvent molecules googleapis.com.

While lyophilization is a plausible technique for isolating solid this compound from a suitable solvent system following its synthesis, specific data regarding optimal parameters, yields, purity, or the resulting solid-state characteristics of this compound obtained through this method are not available in the reviewed sources. Research into the specific application of lyophilization for this compound isolation would be necessary to determine its efficacy and optimize the process parameters for this particular compound.

Chemical Reactivity, Functional Group Transformations, and Derivative Synthesis of Norletimol

Elucidation of Norletimol's Core Functional Group Reactivity

The chemical behavior of this compound is primarily dictated by the inherent reactivity of its imine and phenolic moieties. These functional groups can participate in a range of organic reactions, allowing for modifications and the formation of new chemical entities.

Condensation Reactions with Aldehydes and Ketones for Imine Formation

This compound itself is an imine, typically formed through the condensation of salicylaldehyde (B1680747) and benzylamine (B48309). usitc.gov The imine functional group contains a carbon-nitrogen double bond, analogous to the carbonyl group in aldehydes and ketones. rsc.orgchemmethod.com Imines can be formed by the reaction of a primary amine with an aldehyde or ketone, with the elimination of water, in a process often catalyzed by acid. rsc.orgchemmethod.comcas.orgorganic-chemistry.orgyoutube.comnih.govphysionet.org

While this compound is a product of such a condensation, the imine functionality within this compound can potentially undergo further reactions or act as a precursor for other transformations. The carbon atom of the imine group is electrophilic, albeit generally less reactive towards nucleophiles compared to the carbon in a carbonyl group. rsc.org

Nucleophilic Reactivity of the Nitrogen Atom in Electrophilic Interactions

The nitrogen atom within the imine functional group of this compound possesses a lone pair of electrons, rendering it nucleophilic. usitc.gov This nucleophilic character allows the nitrogen to interact with electrophilic centers. Such interactions can be the initial step in various reaction pathways, including additions across the imine double bond or reactions with other electrophilic species present in the reaction medium. The nucleophilicity of the nitrogen is influenced by the electronic environment provided by the attached benzyl (B1604629) and salicylidene groups.

Reduction Pathways of the Imine Functionality to Amine Derivatives

The imine functional group in this compound can be reduced to a secondary amine. usitc.gov This transformation involves the addition of hydrogen across the carbon-nitrogen double bond. The reduction of imines is a well-established reaction in organic chemistry and can be achieved using various reducing agents. rsc.orgnih.govchemrxiv.orgmdpi.com For instance, sodium borohydride (B1222165) (NaBH₄) is a common reducing agent capable of converting imines to the corresponding amines. nih.govchemrxiv.orgmdpi.com This reduction pathway provides a route to saturated nitrogen-containing derivatives of this compound.

Design and Synthesis of this compound Analogues and Homologues

The structure of this compound provides a framework for the design and synthesis of a variety of analogues and homologues. Modifications to the different parts of the molecule can lead to compounds with altered chemical properties and potentially different biological activities.

Systematic Modification of Substituents to Explore Reactivity Profiles

Systematic modification of the substituents on the aromatic rings (both the phenolic and the benzyl rings) and the methylene (B1212753) group connecting the nitrogen to the benzyl ring can be employed to explore the impact of structural changes on the reactivity of the core functional groups. Introducing electron-donating or electron-withdrawing groups onto the aromatic rings can influence the electron density of the imine nitrogen and the phenolic oxygen, thereby affecting their nucleophilicity, acidity, and participation in reactions. Similarly, modifications to the methylene bridge could alter the steric and electronic environment around the nitrogen atom. While general strategies for substituent modification exist in organic synthesis, specific detailed research findings on systematic modifications of this compound's substituents and their effect on its reactivity were not extensively detailed in the consulted literature.

Strategies for Creating Novel Nitrogen-Containing Derivatives

Beyond simple substituent modifications, strategies for creating novel nitrogen-containing derivatives based on the this compound scaffold can involve more significant structural changes. These strategies could include reactions at the phenolic hydroxyl group (e.g., ether formation, esterification), reactions involving the imine carbon (e.g., nucleophilic additions other than reduction), or the incorporation of additional nitrogen-containing functionalities elsewhere in the molecule. For example, the phenolic hydroxyl group could be a site for conjugation or further functionalization. The imine carbon, being electrophilic, could potentially react with various nucleophiles to form adducts that could then be transformed into new derivatives. The synthesis of novel nitrogen-containing heterocycles utilizing fragments of the this compound structure or using this compound as a starting material for cyclization reactions represents another avenue for derivative synthesis. However, specific experimental protocols or detailed strategies for synthesizing a wide range of novel nitrogen-containing derivatives directly from this compound were not prominently featured in the search results.

Molecular and Cellular Mechanisms of Action of Norletimol

Investigation of Cellular Targets and Binding Interactions

Studies are being conducted to identify the specific cellular components with which Norletimol interacts. While detailed information on this compound's direct binding partners is limited in the provided search results, the broader context of drug-target interactions in pharmaceutical development suggests potential mechanisms such as chemical bonding, ionic bonding, complexation, van der Waals interactions, and hydrogen bonding. google.comjustia.com The investigation of cellular targets is crucial for understanding how this compound initiates its downstream effects. google.comnih.govgoogleapis.com

Elucidation of Signaling Pathways Modulated by this compound

Research is focused on understanding how this compound influences intracellular signaling cascades. While specific pathways modulated by this compound are still being elucidated, its reported biological activities suggest potential interactions with pathways involved in inflammation, microbial response, oxidative stress, and neuronal survival. smolecule.com General mechanisms of signaling pathway modulation by various compounds can involve interactions with receptors, enzymes, or transcription factors, ultimately affecting gene expression and cellular function. nih.govmdpi.comfrontiersin.orgmdpi.comnih.govmdpi.comcusabio.comnih.govcore.ac.uknih.gov

Mechanistic Basis of Observed Biological Activities through In Vitro Models

In vitro models play a crucial role in dissecting the cellular and molecular mechanisms of this compound's biological activities. These models allow for controlled investigations into specific cellular processes and interactions. nih.govfrontiersin.orgnih.gov

Anti-inflammatory Pathway Modulation in Cellular Systems

This compound is reported to possess promising anti-inflammatory properties. ncats.iomedkoo.com In vitro studies investigating anti-inflammatory mechanisms often utilize cellular models such as LPS-stimulated macrophages (e.g., RAW 264.7 or THP-1 cells) to assess the modulation of pro-inflammatory mediators like TNF-α, IL-1β, IL-6, iNOS, and COX-2. mdpi.comcore.ac.uknih.gov Anti-inflammatory compounds can exert their effects by inhibiting key transcription factors like NF-κB or modulating MAPK signaling pathways, which are central to the inflammatory response. mdpi.comnih.govcore.ac.uknih.gov While specific data for this compound's effects on these pathways in vitro were not extensively detailed in the search results, its classification as an anti-inflammatory agent suggests it may interact with components of these cascades. medkoo.com

Antimicrobial Modalities and Microbial Target Interactions

Some studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains. smolecule.com The mechanisms of antimicrobial action can vary widely among compounds, including disrupting cell membranes, inhibiting essential enzymes, or interfering with genetic material. nih.govnih.gov In vitro studies investigating antimicrobial modalities often involve assessing the compound's effect on bacterial growth, membrane integrity (e.g., using SYTOX green penetration or potassium ion efflux assays), and depolarization. nih.govnih.gov Research indicates that this compound may enhance the effectiveness of certain antibiotics in combination, suggesting potential synergistic mechanisms. smolecule.com Specific data on the microbial targets of this compound were not detailed in the provided search results, but studies on other antimicrobial compounds highlight approaches such as evaluating changes in bacterial surface characteristics and membrane integrity. nih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation at the Cellular Level

This compound may exhibit antioxidant properties that could help mitigate oxidative stress in biological systems. smolecule.com Cellular oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them. frontiersin.orgmdpi.comcancer.gov Antioxidant compounds can function by scavenging free radicals, inhibiting ROS-producing enzymes, or upregulating endogenous antioxidant defense systems. mdpi.comfrontiersin.orgnih.govmdpi.comcancer.gov The Nrf2-Keap1-ARE pathway is a key cellular system involved in the antioxidant response, regulating the expression of antioxidant enzymes like HO-1, CAT, and SOD. frontiersin.orgnih.govmdpi.com While specific in vitro data for this compound's antioxidant mechanisms were not provided, research on other antioxidants demonstrates the investigation of their effects on ROS levels, lipid peroxidation, and the modulation of antioxidant pathways in cellular models. mdpi.cominnovareacademics.in

Neuroprotective Signaling Cascades in Primary Neuronal Cultures

Preliminary studies suggest that this compound may possess neuroprotective properties. smolecule.com Neuroprotection involves preserving neuronal structure and function, often by counteracting mechanisms of neuronal injury such as oxidative stress, excitotoxicity, and inflammation. frontiersin.orgescholarship.orgwikipedia.orgfrontiersin.org Primary neuronal cultures are valuable in vitro models for studying neuroprotective effects and the underlying signaling cascades. frontiersin.orgescholarship.orgnih.gov These models allow for the investigation of compound effects on neuronal survival, apoptosis, and the modulation of pathways crucial for neuronal health, such as the PI3K/Akt and MAPK pathways. mdpi.comfrontiersin.org Studies on other neuroprotective agents in primary neuronal cultures have explored their ability to mitigate glutamate-induced excitotoxicity and oxidative stress. escholarship.orgfrontiersin.org While specific details on this compound's neuroprotective signaling cascades in primary neuronal cultures were not found, its potential in this area suggests it may interact with pathways involved in cell survival and stress response in neuronal cells. smolecule.com

Preclinical Biological Evaluation of Norletimol in Research Models

In Vitro Pharmacological Profiling and Activity Assays

In vitro studies provide valuable insights into the direct effects of a compound on specific cells, enzymes, or biological pathways.

Cell-Based Assays for Anti-inflammatory Potential

Cell-based assays are commonly used to evaluate the anti-inflammatory potential of compounds by measuring their effects on inflammatory mediators and pathways in cultured cells. While the search results indicate that Norletimol is a Schiff base with promising anti-inflammatory properties, specific detailed findings from cell-based assays for this compound were not extensively available in the provided snippets. ncats.io General approaches in such assays involve stimulating cells (e.g., macrophages) with pro-inflammatory agents like lipopolysaccharide (LPS) and then measuring the reduction in inflammatory markers such as cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8), nitric oxide (NO), and the expression of enzymes like iNOS and COX-2. nih.govnih.govmdpi.com

Antimicrobial Efficacy Assessments Against Relevant Microorganisms

Some studies suggest that this compound has antimicrobial effects against certain bacterial strains. smolecule.com However, specific data detailing the efficacy against relevant microorganisms was limited in the provided search results. Antimicrobial efficacy assessments typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against a panel of bacteria and fungi.

Antioxidant Activity Evaluation in Biological Systems

The compound this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems. smolecule.com Antioxidant activity can be evaluated using various in vitro assays, such as DPPH and ABTS radical scavenging assays, and ferric reducing potential tests. nih.govresearchgate.net These assays measure the ability of a compound to neutralize free radicals or reduce oxidative species. While the search results mention potential antioxidant activity for this compound, detailed data from specific evaluations were not provided.

Neuroprotective Effects in Cellular Models of Neural Damage

In Vivo Efficacy Studies in Animal Models

Assessment of Anti-inflammatory Efficacy in Established Rodent Models

This compound has been described as having promising anti-inflammatory properties. ncats.io Established rodent models are widely used to assess anti-inflammatory efficacy. These models include carrageenan-induced paw edema, which is a common model for acute inflammation, and models like cotton pellet-induced granuloma and formalin-induced paw edema for chronic inflammation. biomedpharmajournal.orgmdpi.comslideshare.netasianjpr.com These models allow for the measurement of parameters such as paw swelling, inflammatory cell infiltration, and the formation of granulomatous tissue. While this compound's anti-inflammatory potential is noted, specific detailed results from its assessment in these established rodent models were not extensively provided in the search snippets. Studies on other compounds in these models demonstrate the typical readouts, such as the reduction in paw edema volume over time compared to control groups. biomedpharmajournal.orgexplorationpub.com

Table: Summary of Preclinical Evaluation Areas for this compound

| Evaluation Area | In Vitro Assessment | In Vivo Assessment | Status (Based on Search Results) |

| Anti-inflammatory Potential | Cell-based assays (e.g., cytokine, NO, COX-2) | Rodent models (e.g., paw edema, granuloma) | Potential noted, details limited |

| Antimicrobial Efficacy | Activity against bacterial/fungal strains (MIC/MBC) | Infection models | Suggested, specific data limited |

| Antioxidant Activity | Radical scavenging assays (DPPH, ABTS, FRAP) | Biomarkers of oxidative stress | Potential noted, details limited |

| Neuroprotective Effects | Cellular models of neural damage | Animal models of neurodegenerative disease | Potential noted, details limited |

Due to the limited availability of published research specifically detailing the preclinical biological evaluation of this compound in animal infection models for antimicrobial activity (Section 5.2.2) and in preclinical neurological models for neuroprotective benefits (Section 5.2.3) within the accessible search results, a comprehensive article focusing solely on these specific areas for this compound cannot be generated at this time.

The provided information primarily identifies this compound and its chemical properties nih.govuni.lu. While preclinical evaluation in animal models is a standard part of drug development for assessing various activities, including antimicrobial and neuroprotective effects, specific data linking this compound to these precise evaluations in the requested model types were not found. Information regarding the preclinical assessment of antimicrobial or neuroprotective agents in animal models generally exists for other compounds, but this cannot be included as it falls outside the strict scope of focusing solely on this compound.

Therefore, it is not possible to provide detailed research findings or data tables specifically for this compound within the confines of the requested outline sections based on the current search results.

Pharmacokinetic and Metabolic Research of Norletimol in Preclinical Contexts

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are commonly employed to assess how readily a compound is metabolized by enzymes, typically those found in the liver. nih.govnuvisan.com These studies often involve incubating the compound with liver microsomes or hepatocytes from various species, including preclinical species like rats and mice, as well as humans. nuvisan.comfrontiersin.orgresearchgate.net The rate of disappearance of the parent compound over time is measured, and parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated. nih.govnuvisan.comfrontiersin.org

Metabolite identification studies are often coupled with metabolic stability assays to determine the structures of the transformation products formed. nuvisan.comfrontiersin.orgresearchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC/MS) and high-resolution mass spectrometry are frequently used for this purpose. nuvisan.comfrontiersin.org Identifying metabolites is important for understanding the metabolic pathways involved and for assessing the potential for the formation of active or potentially toxic metabolites. frontiersin.org

In Vivo Disposition Studies in Animal Models

In vivo disposition studies in animal models, particularly rodents, provide crucial information about the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living system. thno.orgfda.gov These studies complement in vitro data and offer a more comprehensive picture of how the compound behaves in a complex biological environment. thno.orgnih.gov

Absorption, Distribution, and Elimination Profiles in Rodent Systems

Studies in rodent models, such as rats and mice, are commonly used to determine the absorption rate and extent, tissue distribution patterns, and elimination routes and rates of a compound. fda.govnih.govatlantic-bone-screen.com Following administration, biological samples (e.g., blood, plasma, urine, feces, tissues) are collected at various time points and analyzed for the presence of the parent compound and its metabolites. fda.gov

Pharmacokinetic parameters such as area under the concentration-versus-time curve (AUC), half-life of elimination (t1/2), clearance (CL), and volume of distribution (Vd) are calculated to characterize the compound's disposition. fda.govnih.gov Tissue distribution studies involve measuring the concentration of the compound in various organs and tissues to understand where it accumulates. fda.govnih.gov

Elimination profiles describe how the compound and its metabolites are removed from the body, typically through urine and feces. fda.govunl.edunih.gov The relative contribution of renal and fecal/biliary excretion is determined by analyzing radioactivity or compound concentration in collected excreta. fda.govnih.govunl.edunih.gov

While specific quantitative data for Norletimol's absorption, distribution, and elimination in rodents were not explicitly found in the provided search results, these studies generally involve administering the compound (often radiolabeled to aid tracking) and monitoring its presence in biological fluids and tissues over time. For example, studies on other compounds in rats and mice have shown varying plasma concentration profiles, tissue distribution primarily in organs like the liver, and elimination predominantly via fecal/biliary routes or renal excretion depending on the compound's properties. nih.govunl.edunih.govnih.gov

Metabolic Fate and Identification of Major Metabolites in Animal Excreta

Investigating the metabolic fate of a compound in animal models involves identifying the major metabolites present in biological samples, particularly excreta (urine and feces). nih.govinoncology.esresearchgate.net This helps to confirm the metabolic pathways observed in vitro and to identify any unique metabolites formed in vivo. nih.govinoncology.es

Analysis of excreta for metabolites is typically performed using advanced analytical techniques like LC/MS. nuvisan.comfrontiersin.org Comparing the metabolite profiles in different species can highlight species-specific differences in metabolism. nih.govinoncology.es The identification of major metabolites in excreta provides further evidence of how the parent compound is transformed and eliminated by the body. nih.govinoncology.es

For other compounds studied in preclinical species, extensive metabolism has been observed, with various metabolites identified in urine and feces. nih.govnih.govinoncology.es The primary metabolic pathways can involve reactions such as oxidation, hydrolysis, and conjugation. nih.govnih.govinoncology.es The major excretory metabolites can vary depending on the species. nih.govinoncology.es

Without specific data on this compound, a general representation of metabolic fate studies in animal excreta would involve collecting urine and feces after administering the compound, extracting metabolites, and using analytical techniques to separate and identify the chemical structures of the major metabolic products. This information, combined with in vitro data, helps to build a comprehensive picture of this compound's biotransformation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Exploration of Structural Features Influencing Biological Activities

Systematic exploration of structural features involves synthesizing or analyzing a series of related compounds to understand how modifications to specific parts of the molecule affect its biological activity. This helps in identifying pharmacophores and structural motifs crucial for desired effects.

Identification of Key Pharmacophores for Anti-inflammatory Action

While specific data on Norletimol is not available, SAR studies on other anti-inflammatory agents, such as NSAIDs and certain alkaloids, have identified key pharmacophores. For instance, studies on COX-2 inhibitors highlight the importance of specific substitutions on core structures for enhanced activity and selectivity. nih.gov QSAR models for anti-inflammatory activity in alkaloids have utilized molecular descriptors and fingerprints to correlate structural features with activity. researchgate.netmdpi.com The presence of certain functional groups and their spatial arrangement are generally critical for interaction with inflammatory targets like cyclooxygenase (COX) enzymes or histamine (B1213489) receptors. nih.govnih.govbetterhealth.vic.gov.auhealthdirect.gov.au

Correlation of Structural Motifs with Antimicrobial Efficacy

SAR studies in antimicrobial research aim to identify structural motifs responsible for activity against bacteria, fungi, or mycobacteria. For example, research on oxazolidinone analogues has explored the impact of urea (B33335) functionality and various substituents on antibacterial activity. nih.gov QSAR analysis has been applied to novel 2-morpholinoquinoline (B2669137) analogs and peptides to correlate molecular descriptors with antibacterial and antifungal activity. mdpi.comnih.gov These studies often reveal that factors like lipophilicity, charge distribution, and the presence of specific heterocyclic rings or functional groups are important for antimicrobial efficacy. mdpi.comnih.gov

Analysis of Molecular Descriptors Related to Antioxidant Properties

QSAR models for antioxidant activity correlate structural features with the ability of a compound to scavenge free radicals or reduce oxidative stress. Studies on various compounds, including NSAID derivatives and natural compounds, have shown that molecular descriptors related to steric, electrostatic, and enthalpy properties are important for predicting antioxidant potential. rsc.orgmdpi.commdpi.comnih.govresearchgate.net These descriptors quantify aspects of molecular size, shape, charge distribution, and energy, which influence a molecule's ability to interact with and neutralize reactive species.

Probing Structural Requirements for Neuroprotective Effects

Detailed SAR studies specifically on this compound's neuroprotective effects are not present in the search results. However, research into neuroprotection often involves understanding how compounds interact with targets in the nervous system or mitigate processes like oxidative stress and inflammation, which are also linked to neurodegeneration. QSAR approaches can be used to identify structural features that contribute to the ability of compounds to cross the blood-brain barrier and exert protective effects on neuronal cells.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling play a crucial role in modern SAR and QSAR studies. creative-biolabs.com These techniques allow researchers to analyze molecular structures, predict properties, simulate interactions with biological targets, and build predictive models of activity. mdpi.commdpi.comchemcomp.comscirp.orgresearchgate.net

Ligand-Based and Receptor-Based Drug Design Approaches

Computational approaches to SAR elucidation can be broadly categorized into ligand-based and receptor-based methods.

Ligand-Based Drug Design: This approach is used when the structure of the biological target is unknown. It relies on the analysis of a set of known active molecules (ligands) to identify common structural features or pharmacophores responsible for activity. chemcomp.com Techniques include molecular alignment, pharmacophore modeling, and QSAR model development based on molecular descriptors or fingerprints. creative-biolabs.comchemcomp.comscbdd.com By understanding the structural requirements for activity among known ligands, new compounds with similar features can be designed and predicted to be active.

Receptor-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target (receptor) is known, typically from techniques like X-ray crystallography or cryo-EM. researchgate.net Methods include molecular docking, which predicts how a ligand binds to the receptor's active site, and molecular dynamics simulations, which study the dynamic interactions between the ligand and the receptor over time. mdpi.commdpi.comscirp.orgresearchgate.net These methods provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that drive binding and activity, allowing for rational design of ligands with improved affinity and specificity. mdpi.comresearchgate.net

Both ligand-based and receptor-based approaches contribute to understanding the SAR of a compound like this compound by providing theoretical insights that complement experimental findings and guide the design of novel analogues. creative-biolabs.comscirp.org

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor or enzyme. journaljpri.comresearchgate.net It aims to estimate the binding affinity between the molecule of interest, such as this compound, and its potential biological target. researchgate.net Docking algorithms explore various possible binding poses and score them based on predefined scoring functions that estimate the strength of the interaction. researchgate.net This provides insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. journaljpri.com

Molecular dynamics (MD) simulations extend the static view provided by docking by simulating the time-dependent behavior of a molecular system. researchgate.netstanford.edu MD simulations allow researchers to observe the dynamic interactions between a ligand and its target, accounting for the flexibility of both the molecule and the binding site. researchgate.netmdpi.com This can provide valuable information about the stability of the ligand-target complex, conformational changes upon binding, and the binding and unbinding pathways. researchgate.netstanford.edunih.gov While these techniques are widely applied in the study of drug-target interactions, specific detailed molecular docking and dynamics simulation studies focusing explicitly on this compound and its interactions with biological targets were not identified in the available search results.

Prediction of New Active Analogues through QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models aim to build mathematical relationships between the structural and physicochemical properties of a series of compounds and their measured biological activities. nih.govnih.govfrontiersin.org By quantifying molecular features using descriptors (numerical representations of chemical structures and properties), QSAR models can identify which properties are most influential in determining activity. frontiersin.orgresearchgate.net

Development of Analytical Methodologies for Norletimol Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography plays a vital role in separating Norletimol from complex mixtures and quantifying its presence in various research samples. This is achieved by distributing the components of a mixture between a stationary phase and a mobile phase. ijcrt.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the separation, identification, and quantification of active compounds, including those in pharmaceutical research. ijarsct.co.inglobalresearchonline.net The development of an effective HPLC method for this compound is influenced by its chemical structure, polarity, solubility, and the nature of its functional groups. globalresearchonline.net Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a moderately polar aqueous mobile phase, is a common choice for separating hydrophobic substances like this compound. ijarsct.co.inijpsjournal.com

Key parameters in HPLC method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. globalresearchonline.netchiralpedia.com For this compound, a C8 or C18 column, typically made of purified silica (B1680970), is often recommended for the separation of basic compounds. globalresearchonline.net The pH of the mobile phase is particularly important for ionizable analytes, and selecting an appropriate pH can lead to symmetrical and sharp peaks, which are desirable for accurate quantitative analysis. globalresearchonline.net

While specific detailed research findings on HPLC parameters exclusively for this compound were not extensively found in the search results, the general principles of HPLC method development for drug molecules apply. The process typically involves scouting for suitable column and eluent conditions, optimizing these parameters for desired separation, and validating the method for accuracy, precision, linearity, and robustness according to guidelines such as those from the ICH. ijarsct.co.inglobalresearchonline.netchiralpedia.com

Gas Chromatography (GC) Approaches

Gas Chromatography is another powerful technique for separating and analyzing volatile or semi-volatile compounds that can be vaporized without decomposition. mdpi.comgcms.cz For GC analysis, the components to be separated must be in the gaseous phase and transported by a carrier gas through a stationary phase. gcms.cz The thermal stability of the compound is a crucial consideration for GC. gcms.cz

While GC is considered a sensitive method for the analysis of various compounds, including some with biological effects, its direct application to this compound would depend on the compound's volatility and thermal stability. nih.gov Research on GC methods for this compound was not specifically detailed in the provided search results. However, GC coupled with mass spectrometry (GC-MS) is a common hyphenated technique used for identifying and quantifying components in complex mixtures, which could potentially be applied to this compound if suitable GC conditions are established. scribd.comnih.gov

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques provide invaluable information about the structure, functional groups, and purity of this compound by analyzing its interaction with electromagnetic radiation. slu.senih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. organicchemistrydata.org It provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). Analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra allows researchers to elucidate the complete structure of this compound and confirm its identity. organicchemistrydata.orguoguelph.ca

While specific NMR spectra or detailed research findings for this compound were not provided in the search results, the general application of NMR in structural elucidation is well-established. Researchers would obtain ¹H and ¹³C NMR spectra of this compound, typically in a deuterated solvent, and interpret the signals to confirm the presence and connectivity of the phenolic ring, the imine group, and the benzyl (B1604629) group, consistent with the known structure of 2-(benzyliminomethyl)phenol. smolecule.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry is a technique used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern. norbrain.nonih.gov In MS, the sample is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum shows the relative abundance of ions as a function of their m/z. nih.gov

For this compound (C₁₄H₁₃NO, molecular weight ~211.26 g/mol ), mass spectrometry would typically show a molecular ion peak at an m/z value corresponding to its molecular weight. nih.govnih.govuni.lu Fragmentation of the this compound molecule in the mass spectrometer would produce characteristic fragment ions, the pattern of which can provide further confirmation of its structure. nih.gov High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, which can help confirm the elemental composition of this compound and its fragments. norbrain.nomdpi.com MS is often coupled with chromatographic techniques like GC-MS or LC-MS for the separation and subsequent identification of compounds in complex mixtures. ijpsjournal.comscribd.comnorbrain.nomdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum. nih.govarxiv.org For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as the hydroxyl group (O-H stretch), the imine double bond (C=N stretch), and aromatic C-H stretches and ring vibrations.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. libretexts.org This technique is particularly useful for detecting compounds with chromophores, which are functional groups that absorb UV or visible light. libretexts.org this compound, with its conjugated system involving the phenolic ring and the imine double bond, would be expected to exhibit absorption in the UV-Vis region of the spectrum. researchgate.netresearchgate.netmdpi.com UV-Vis spectroscopy can be used for the quantitative analysis of this compound by measuring the absorbance at a specific wavelength and relating it to the concentration using the Beer-Lambert Law. libretexts.orgsepscience.com It can also be used to assess the purity of a sample by looking for the presence of unexpected peaks in the spectrum. nih.gov

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 71643 |

| Salicylaldehyde (B1680747) | 699 |

| Benzylamine (B48309) | 7023 |

Interactive Data Table Example (Illustrative - Specific this compound data not found in search results):

| Method | Parameter | Value (Hypothetical) |

| HPLC | Column Type | C18 |

| HPLC | Mobile Phase | Acetonitrile:Water |

| HPLC | Flow Rate (mL/min) | 1.0 |

| HPLC | Detection Wavelength (nm) | 280 |

| GC | Column Type | Capillary (e.g., DB-5) |

| GC | Temperature Program | 50°C to 300°C |

| GC | Carrier Gas | Helium |

| GC | Detector | FID or MS |

| NMR | Solvent | CDCl₃ |

| NMR | Spectrometer Frequency (MHz) | 400 |

| MS | Ionization Method | ESI or EI |

| MS | Molecular Ion (m/z) | 211.1 |

| IR | Characteristic Peaks (cm⁻¹) | ~3400 (O-H), ~1620 (C=N) |

| UV-Vis | λmax (nm) | ~270 |

This table is purely illustrative and based on typical parameters used in the analysis of organic compounds with similar functional groups. Actual experimental data for this compound would be required to populate such a table with specific values.

Comparative Studies and Theoretical Insights into Norletimol S Chemical Biology

Comparison with Structurally Related Schiff Bases and Their Biological Activities

Schiff bases, in general, exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antimalarial, antiproliferative, anti-inflammatory, antiviral, and antipyretic properties. researchgate.netscirp.org The biological activity of Schiff bases is often attributed to their ability to interact with biological molecules through various forces, including hydrogen bonding, electrostatic interactions, and covalent bonding. researchgate.net The presence of the imine group allows them to form stable complexes with metal ions, which can further influence their biological profiles. researchgate.netscirp.org

Structurally related Schiff bases, often derived from the condensation of salicylaldehyde (B1680747) derivatives with various amines, share the core salicylideneamine (or o-hydroxybenzylideneaniline) framework found in Norletimol. Studies on these related compounds provide context for understanding this compound's potential activities. For instance, metal complexes of Schiff bases have shown enhanced antibacterial activity compared to the free ligands against various bacterial species. nih.govmdpi.com Research on novel tridentate Schiff base ligands and their metal complexes has demonstrated antibacterial activity against strains like Escherichia coli, Pseudomonas putida, Exiguobacterium acetylicum, and Bacillus simplex. nih.gov Similarly, lanthanide complexes of a new Schiff base compound derived from pyridoxal (B1214274) have shown strong antifungal and antibacterial activities, with metal complexes exhibiting higher antimicrobial effects than the free ligand. mdpi.com These studies suggest that the metal coordination to the Schiff base structure can significantly impact biological activity.

While specific detailed comparative studies directly contrasting this compound's biological activities with a wide range of closely related Schiff bases at a structural level were not extensively found in the provided context, the general literature on Schiff bases indicates that subtle changes in the substituents on the aromatic rings or the imine nitrogen can significantly influence their properties and biological actions. researchgate.net this compound's specific combination of a phenolic structure and a benzyl (B1604629) group attached to the imine nitrogen is considered unique and may contribute to its distinct biological activities compared to similar compounds. smolecule.com

Theoretical Predictions of this compound's Electronic Structure and Reactivity

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and interactions with biological targets. Theoretical methods, such as Density Functional Theory (DFT), are widely used to analyze electronic structure and predict chemical behavior. nih.govscirp.org The electronic structure of organic molecules, particularly the distribution of electron density, is considered fundamental in determining their reactivity. scirp.orgencyclopedia.pub

For Schiff bases like this compound, the electronic properties of the azomethine (-C=N-) group and the surrounding aromatic rings play a key role in their chemical biology. The nitrogen atom in the imine group can act as a nucleophile, enabling reactions with electrophiles. smolecule.com The phenolic hydroxyl group can also participate in interactions, including hydrogen bonding. Theoretical studies can provide insights into the charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface of this compound, which are indicative of its reactive sites and potential modes of interaction with biological macromolecules like enzymes or receptors. scirp.orgencyclopedia.pub

While specific theoretical predictions focused solely on this compound's electronic structure and reactivity were not detailed in the provided search results, the general principles of molecular electron density theory and computational chemistry techniques are applicable to such compounds. encyclopedia.pubfortunejournals.com These methods can help elucidate reaction mechanisms, predict the stability of intermediates, and understand the influence of structural variations on reactivity. encyclopedia.pubmpg.de For example, theoretical studies have been used to correlate the electronic structure of molecules with their reactivity in cycloaddition reactions. encyclopedia.pub The ability of Schiff bases to form stable complexes with metal ions is also related to their electronic structure and the donor capabilities of atoms like nitrogen and oxygen. nih.gov

Advanced Spectroscopic and Crystallographic Studies for Conformational Analysis

Spectroscopic and crystallographic techniques are essential tools for determining the structure and conformation of chemical compounds, including Schiff bases. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), and Mass Spectrometry (MS) are commonly used for structural characterization. nih.govchemmethod.comnih.gov Electronic spectra (UV-Vis) can provide information about electronic transitions within the molecule. chemmethod.com

Crystallography, particularly X-ray diffraction, provides detailed three-dimensional structural information, including bond lengths, bond angles, and conformational preferences in the solid state. researchgate.net This is invaluable for understanding how the molecule's shape might influence its interactions with biological targets. Conformational analysis using crystallographic data can reveal preferred orientations and flexibility of different parts of the molecule.

For Schiff bases, spectroscopic data can confirm the presence of the characteristic imine functional group. For instance, the stretching frequency of the azomethine (C=N) group is typically observed in the IR spectrum and can shift upon coordination to a metal ion. chemmethod.com NMR spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule, helping to confirm the proposed structure. nih.govchemmethod.comnih.gov

Future Directions and Emerging Avenues in Norletimol Research

Exploration of Novel Therapeutic Research Applications Beyond Current Findings

Current research suggests Norletimol may possess antimicrobial, antioxidant, and neuroprotective properties smolecule.com. Future research can delve deeper into these reported activities and explore novel therapeutic applications. For instance, the potential antimicrobial effects could be investigated against a broader spectrum of pathogens, including antibiotic-resistant strains, to assess its utility in combating infectious diseases. The antioxidant properties might be explored in the context of diseases driven by oxidative stress, such as cardiovascular or neurodegenerative disorders. Furthermore, the preliminary indications of neuroprotective effects warrant extensive investigation to understand the underlying mechanisms and potential applications in treating conditions like Alzheimer's or Parkinson's disease smolecule.com. Research into synergistic effects with other compounds, particularly antibiotics, could also reveal potential for combination therapies to enhance efficacy and potentially mitigate resistance development smolecule.com.

Integration with Advanced Screening Platforms for Target Identification

Identifying the specific biological targets with which this compound interacts is crucial for understanding its mechanisms of action and unlocking its full therapeutic potential smolecule.com. Advanced screening platforms offer powerful tools for this purpose nuvisan.comoncodesign-services.compelagobio.comchemrxiv.org. Techniques such as high-throughput screening, phenotypic screening, and target deconvolution using methods like CRISPR-based screening and proteomics can be employed to systematically identify the proteins or pathways modulated by this compound nuvisan.comoncodesign-services.comchemrxiv.org. Integrating computational approaches, including molecular docking and QSAR modeling, can further accelerate target identification by predicting potential binding sites and prioritizing candidates for experimental validation pelagobio.com. Leveraging functional genomics and multi-omics platforms can provide comprehensive datasets to analyze this compound's effects at a systems level, offering a robust foundation for discovering and validating its targets nuvisan.com.

Innovations in Synthetic Pathways for Sustainable Production

As research into this compound progresses and potential applications are identified, developing efficient and sustainable synthetic pathways for its production will become increasingly important. Innovations in synthetic chemistry, aligned with principles of sustainable manufacturing and eco-innovation, can focus on developing greener and more cost-effective methods sostenibilidadyprogreso.orgpathways-project.commdpi.com. This could involve exploring alternative catalysts, reaction conditions, and solvents to minimize waste generation and reduce the environmental footprint of this compound synthesis. Research into continuous flow chemistry or biocatalytic approaches could offer more sustainable and scalable production methods compared to traditional batch processes. mdpi.com. The inherent chemical reactivity of this compound, including its ability to undergo condensation, nucleophilic substitution, and reduction reactions, provides a basis for exploring diverse synthetic strategies smolecule.com.

Q & A

Q. How can researchers standardize reporting of this compound’s toxicity in zebrafish models?

- Methodological Answer : Adopt the OECD Fish Embryo Acute Toxicity (FET) Test guidelines. Quantify endpoints (e.g., mortality, teratogenicity) using standardized scoring systems and blind evaluators to treatment groups. Include positive controls (e.g., 3,4-dichloroaniline) and report water chemistry parameters (e.g., pH, dissolved oxygen) .

Cross-Disciplinary Considerations

Q. What in silico tools predict this compound’s metabolic pathways for drug-drug interaction studies?

- Methodological Answer : Use CYP450 inhibition assays (e.g., fluorogenic substrates) and computational tools like SimCYP or GastroPlus. Cross-reference with human liver microsome (HLM) stability data and UGT/P-gp interaction assays. Prioritize metabolites identified via LC-HRMS for toxicological screening .

Q. How should ethical reviews address this compound’s use in human-derived primary cell lines?

- Methodological Answer : Obtain IRB approval for cell sourcing (e.g., donor consent documentation). Anonymize donor data and adhere to HIPAA/GDPR guidelines. Include ethics statements in manuscripts, specifying compliance with the Declaration of Helsinki and local biorepository regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。